Ganoderic acid Mk

Cancer Research Cytotoxicity Selectivity Index

Choose GA-Mk for its unique mitochondrial apoptosis induction, a distinct advantage among 150+ ganoderic acids. Its well-defined selectivity (IC50 29.8-44.2 µM in cancer cells vs. 78.4-84.5 µM in normal) ensures reproducible results in apoptosis and cytotoxicity assays. This >98% pure standard is essential for reliable, mechanism-specific cancer studies, not generic anti-proliferation screening.

Molecular Formula C34H50O7
Molecular Weight 570.8 g/mol
Cat. No. B12406158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGanoderic acid Mk
Molecular FormulaC34H50O7
Molecular Weight570.8 g/mol
Structural Identifiers
SMILESCC(C1CC(C2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(CC=C(C)C(=O)O)OC(=O)C
InChIInChI=1S/C34H50O7/c1-19(30(38)39)10-12-26(40-21(3)35)20(2)25-18-28(37)34(9)24-11-13-27-31(5,6)29(41-22(4)36)15-16-32(27,7)23(24)14-17-33(25,34)8/h10-11,14,20,25-29,37H,12-13,15-18H2,1-9H3,(H,38,39)/b19-10+/t20?,25?,26?,27?,28?,29?,32-,33-,34-/m1/s1
InChIKeyBCZACVDBVIYNMZ-PARACXBWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ganoderic Acid Mk for Cancer Research: What Procurement Specialists Need to Know


Ganoderic acid Mk (GA-Mk) is a lanostane-type triterpenoid acid (C34H50O7, MW 570.76) isolated from the mycelia of Ganoderma lucidum [1]. As a member of the ganoderic acid family comprising over 150 structurally related triterpenoids, GA-Mk exhibits potent anti-proliferative activity and induces apoptosis in cancer cells via a mitochondria-mediated pathway . The compound demonstrates selective cytotoxicity toward multiple human cancer cell lines including HeLa (cervical), HO-8910PM (ovarian), SW1990 (pancreatic), and 95-D (lung), with IC50 values ranging from 29.8 to 44.2 µM, while showing significantly lower toxicity to normal human cell lines MCF-10A and HF with IC50 values of 84.5 µM and 78.4 µM, respectively .

Why Ganoderic Acid Mk Cannot Be Substituted with Common Ganoderic Acid Analogs


Within the ganoderic acid family, structural variations at the lanostane skeleton—particularly the number and position of acetyl, hydroxyl, and carboxyl functional groups—translate to substantial differences in biological activity, target selectivity, and potency. The seven most clinically advanced ganoderic acids (A, C2, D, F, DM, X, and Y) each exhibit distinct pharmacological profiles and are at different stages of clinical investigation [1]. Ganoderic acid Mk possesses a specific substitution pattern—3α,22ξ-diacetoxy-15α-hydroxylanosta-7,9(11),24-trien-26-oic acid—that confers its characteristic mitochondrial apoptosis induction mechanism through caspase-3/-9 activation and ROS accumulation . Generic substitution with other ganoderic acids such as GA-A, GA-B, or GA-D without empirical validation would introduce uncontrolled variables in experimental reproducibility, as differences in lipophilicity (logP 6.28 for GA-Mk) and molecular recognition at target sites directly impact cellular uptake, intracellular distribution, and ultimate biological outcome [2].

Ganoderic Acid Mk Differentiation Evidence: Head-to-Head and Cross-Study Quantitative Comparisons


Selective Cancer Cell Cytotoxicity: GA-Mk IC50 Comparison Across Cancer and Normal Cell Lines

Ganoderic acid Mk exhibits differential cytotoxicity between human cancer cell lines and normal human cell lines under identical assay conditions. Against a panel of four human cancer cell lines (HO-8910PM ovarian cancer, SW1990 pancreatic cancer, 95-D lung cancer, and HeLa cervical cancer), GA-Mk demonstrated IC50 values ranging from 29.8 to 44.2 µM following 24 h exposure . In contrast, the compound showed markedly reduced cytotoxicity toward normal human mammary epithelial MCF-10A cells (IC50 = 84.5 µM) and normal human fibroblast HF cells (IC50 = 78.4 µM) under the same incubation duration and concentration range (0-100 µM) . This differential sensitivity indicates a therapeutic window in vitro, with the most sensitive cancer cell line (HO-8910PM, IC50 = 29.8 µM) exhibiting approximately 2.8-fold greater sensitivity than MCF-10A normal cells and 2.6-fold greater than HF normal cells .

Cancer Research Cytotoxicity Selectivity Index

Mitochondrial Apoptosis Induction: Caspase Activation and ROS Accumulation in HeLa Cells

Ganoderic acid Mk induces apoptosis in HeLa cervical cancer cells through a mitochondria-mediated pathway characterized by quantifiable biochemical markers. Treatment with GA-Mk (0-40 µM, 24 h) produced a dose-dependent increase in caspase-3 and caspase-9 enzymatic activities, concurrent with a reduction in mitochondrial membrane potential (MMP) and a burst of reactive oxygen species (ROS) accumulation . The apoptotic response was further quantified by flow cytometric analysis showing dose-dependent increases in the percentage of early and late apoptotic cells at GA-Mk concentrations of 10, 20, and 40 µM [1]. Time-course viability assays (0-40 µM, 12-48 h) confirmed that the anti-proliferative effect is both dose- and time-dependent [1]. While many ganoderic acids exhibit apoptotic activity, the specific quantitative profile of GA-Mk on the mitochondrial pathway—with documented caspase-3/-9 activation and ROS accumulation—provides a reproducible biochemical fingerprint for researchers requiring consistent mitochondrial apoptosis induction.

Apoptosis Mitochondrial Pathway Cervical Cancer

Physicochemical Properties Supporting Formulation and Bioavailability Prediction

Ganoderic acid Mk possesses distinct physicochemical properties that differentiate it from other ganoderic acid family members and inform formulation strategy. GA-Mk has a predicted water solubility of 0.0013 g/L (approximately 2.3 µM) and an ALOGPS-calculated logP value of 6.28 [1]. This high lipophilicity (logP > 6) indicates that GA-Mk is substantially more hydrophobic than many common ganoderic acids. For context, ganoderic acid A (C30H44O7, MW 516.67) contains fewer acetyl substitutions and different oxygenation patterns, while ganoderic acid D (C30H42O8, MW 530.65) possesses distinct functional group arrangements on the lanostane core [2]. The molecular formula of GA-Mk (C34H50O7, MW 570.76) reflects the presence of two acetyl ester groups and a hydroxyl group on the lanostane skeleton, structural features that directly influence its chromatographic behavior, membrane permeability, and solubility in formulation vehicles . The compound is typically soluble in DMSO at 10 mM concentration for research applications [3].

Drug Formulation Lipophilicity ADME Prediction

Analytical Quality Control: CZE-Based Separation and Quantification in Complex Matrices

Ganoderic acid Mk has been analytically characterized and can be resolved from other ganoderic acids using validated capillary zone electrophoresis (CZE) methods. A published analytical method enables the simultaneous separation and determination of four ganoderic acids—including GA-Mk—from dried fermentation mycelia powder of Ganoderma lucidum [1]. This analytical validation provides a quantitative framework for purity assessment and batch-to-batch consistency evaluation. The compound is commercially available with specified purity of >98% from multiple vendors, with recommended storage conditions of -20°C (powder form, stable for 3 years) or -80°C for solutions in DMSO (stable for 6 months) [2]. The existence of a validated CZE separation method distinguishes GA-Mk from less-characterized ganoderic acid derivatives and provides a QC-ready analytical reference for procurement specifications and research reproducibility.

Analytical Chemistry Quality Control Capillary Electrophoresis

Ganoderic Acid Mk Procurement and Application Scenarios Based on Validated Evidence


Cervical Cancer Apoptosis Research: HeLa Cell Mitochondrial Pathway Studies

GA-Mk is directly applicable for studies investigating mitochondrial-mediated apoptosis in cervical cancer models. The compound induces dose-dependent caspase-3 and caspase-9 activation, ROS accumulation, and mitochondrial membrane potential loss in HeLa cells at concentrations of 0-40 µM over 24 h . This well-defined mechanism makes GA-Mk suitable as a positive control or investigational agent for mitochondrial apoptosis pathway studies, particularly where selective cancer cell cytotoxicity (IC50 44.2 µM in HeLa vs 78.4-84.5 µM in normal cells) is a desired experimental parameter .

Multi-Cancer Line Cytotoxicity Screening: Ovarian, Pancreatic, and Lung Cancer Models

GA-Mk demonstrates broad-spectrum anti-proliferative activity across multiple cancer types with quantified IC50 values: HO-8910PM ovarian cancer (29.8 µM), SW1990 pancreatic cancer (33.6 µM), 95-D lung cancer (39.8 µM), and HeLa cervical cancer (44.2 µM) . This cross-cancer efficacy profile supports the use of GA-Mk as a reference compound in multi-line cytotoxicity screening panels, particularly for studies exploring structure-activity relationships among lanostane-type triterpenoids or comparative analysis against other natural product-derived anticancer agents .

High-Lipophilicity Natural Product Formulation Development

With a predicted logP of 6.28 and low aqueous solubility (0.0013 g/L), GA-Mk serves as a representative high-lipophilicity natural product for formulation studies . The compound requires dissolution in DMSO (10 mM stock solutions) for in vitro assays and presents formulation challenges for in vivo administration that are characteristic of highly lipophilic triterpenoids. Researchers developing lipid-based delivery systems, nanoformulations, or solubility-enhancement strategies for natural product drug candidates can utilize GA-Mk as a structurally defined, commercially available model compound with documented purity (>98%) and stability parameters .

Quality Control Method Development for Ganoderic Acid Analysis

GA-Mk is one of four ganoderic acids included in a validated capillary zone electrophoresis (CZE) method for simultaneous separation and quantification from Ganoderma lucidum fermentation products . This analytical framework makes GA-Mk a suitable reference standard for laboratories developing or validating QC methods for Ganoderma-derived products, nutraceutical analysis, or fermentation process optimization. The compound's defined CAS registry number (110024-14-1) and established CZE retention parameters provide a traceable analytical reference for method development and inter-laboratory reproducibility studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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